2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

Description

Properties

IUPAC Name |

2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDXNQXIECRUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378856 | |

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138690-25-2 | |

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane, a specialized organofluorine compound. The primary focus of this document is the detailed exploration of the most direct and efficient synthetic route: the electrophilic chlorination of hexafluoroisobutylene (HFIB). The guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses alternative synthetic strategies. It is intended for researchers and scientists in the fields of organic synthesis, materials science, and drug development who require a thorough understanding of the preparation of complex fluorinated molecules.

Introduction: The Significance of the Hexafluoroisobutyl Moiety

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds for applications ranging from pharmaceuticals and agrochemicals to advanced materials. The hexafluoroisobutyl group, characterized by a quaternary carbon atom substituted with two trifluoromethyl (CF₃) groups, is a particularly valuable structural motif. The strong electron-withdrawing nature of the CF₃ groups imparts unique electronic properties, enhances thermal and metabolic stability, and can influence molecular conformation.

This compound, (CF₃)₂C(Cl)CH₂Cl, is a derivative that functionalizes the hexafluoroisobutyl core with two reactive chlorine atoms. This structure serves as a versatile building block for the synthesis of more complex molecules, enabling further chemical transformations at two distinct positions. This guide focuses on the practical synthesis of this target compound, emphasizing a logical, mechanism-driven approach to its preparation.

Physicochemical and Safety Data

A thorough understanding of the properties of all reactants and products is critical for safe and effective synthesis.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |

| Hexafluoroisobutylene (HFIB) | C₄H₂F₆ | 164.05 | 14.1 | Toxic gas, health hazard[1] |

| Chlorine | Cl₂ | 70.90 | -34.04 | Toxic gas, strong oxidizer, corrosive |

| Product: this compound | C₄H₂Cl₂F₆ | 234.95 | (Not available) | Expected to be toxic and an irritant |

Core Synthetic Strategy: Electrophilic Chlorination of Hexafluoroisobutylene (HFIB)

The most direct and atom-economical approach to the target molecule is the electrophilic addition of chlorine (Cl₂) across the carbon-carbon double bond of hexafluoroisobutylene (HFIB).

(CF₃)₂C=CH₂ + Cl₂ → (CF₃)₂C(Cl)CH₂Cl

Rationale and Mechanistic Insight

The reaction proceeds via a well-established electrophilic addition mechanism.[2][3][4] Despite the presence of two strongly electron-withdrawing trifluoromethyl groups, the double bond in HFIB remains sufficiently nucleophilic to react with electrophiles like halogens. The reaction mechanism involves two primary steps:

-

Formation of a Bridged Chloronium Ion: The π-electrons of the HFIB double bond attack a chlorine molecule. This induces polarization of the Cl-Cl bond, leading to the displacement of a chloride ion (Cl⁻) and the formation of a cyclic, three-membered chloronium ion intermediate.[2][4]

-

Nucleophilic Attack and Ring Opening: The displaced chloride ion then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion ring from the side opposite the C-Cl bonds (anti-addition).[4] Due to the significant steric hindrance and electronic destabilization caused by the two CF₃ groups, the nucleophilic attack preferentially occurs at the less-substituted and less sterically hindered methylene (CH₂) carbon. This backside attack opens the ring to yield the final product, this compound.

The regioselectivity of this reaction is a key feature, driven by both steric and electronic factors of the highly fluorinated substrate. Theoretical studies confirm that the addition reaction pathway is thermodynamically and kinetically more favorable than other potential reaction channels.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Safety Warning: This procedure involves highly toxic gases (Hexafluoroisobutylene and Chlorine) and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A system for scrubbing excess chlorine gas should be in place.

Materials and Equipment

-

Reagents:

-

Hexafluoroisobutylene (HFIB) gas

-

Chlorine (Cl₂) gas

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen (N₂) gas, for inerting

-

-

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dry ice/acetone condenser (-78 °C)

-

Gas inlet tube

-

Gas dispersion tube (fritted)

-

Thermometer or thermocouple

-

Gas flow meters or calibrated rotameters for HFIB and Cl₂

-

Gas scrubbing tower (containing sodium thiosulfate or sodium hydroxide solution)

-

Separatory funnel

-

Apparatus for fractional distillation

-

Step-by-Step Procedure

-

System Setup: Assemble the three-necked flask with the magnetic stirrer, dry ice condenser, gas inlet, and thermometer. The outlet of the condenser should be connected to the gas scrubbing tower. Purge the entire system with dry nitrogen gas.

-

Solvent Charging: Charge the flask with 100 mL of anhydrous carbon tetrachloride. Cool the flask to 0 °C using an ice-water bath.

-

Introduction of HFIB: Slowly bubble a pre-weighed amount of hexafluoroisobutylene gas (e.g., 16.4 g, 0.10 mol) through the gas dispersion tube into the stirred, cold solvent. Maintain the temperature at 0-5 °C.

-

Chlorination: Once the HFIB has dissolved, begin bubbling chlorine gas (e.g., 7.1 g, 0.10 mol) into the solution at a slow, controlled rate. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition. The disappearance of the yellow-green chlorine color indicates its consumption.

-

Reaction Monitoring and Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by taking small aliquots for Gas Chromatography (GC) analysis.

-

Work-up:

-

Once the reaction is complete, bubble nitrogen gas through the solution to remove any unreacted chlorine.

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and water (1 x 50 mL) to remove any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure or reduced pressure to yield pure this compound.

Alternative Synthetic Route & Its Limitations

An alternative approach involves the free-radical chlorination of a suitable precursor, such as 2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane.

(CF₃)₂CH-CH₂Cl + Cl₂ --(UV light or initiator)--> (CF₃)₂C(Cl)CH₂Cl + HCl

While feasible in principle, this method suffers from significant drawbacks related to selectivity. Free-radical chlorination is notoriously difficult to control.[6] The reaction can proceed at both the tertiary C-H bond and the primary C-H bonds of the chloromethyl group, leading to a mixture of mono-, di-, and polychlorinated isomers that are difficult to separate.

Given these selectivity issues, the electrophilic addition to HFIB remains the superior and more logical synthetic strategy.

Conclusion

The synthesis of this compound is most effectively achieved through the electrophilic addition of chlorine to hexafluoroisobutylene. This method is direct, high-yielding, and exhibits excellent regioselectivity, driven by the unique electronic and steric properties of the fluorinated substrate. The detailed protocol and mechanistic discussion provided in this guide offer a robust framework for the successful laboratory preparation of this versatile fluorinated building block.

References

- Murphy, P. M. (2013). The chemistry and utility of hexafluoroisobutylene (HFIB) and hexafluoroisobutylene oxide (HFIBO). Journal of Fluorine Chemistry, 156, 345–362.

- ResearchGate. (n.d.). Reaction mechanism of hexafluoroisobutylene with Cl atoms via the addition to the double bond….

- Chemical Science. (2022).

- ResearchGate. (n.d.). Proposed mechanism for the hexafluoroisobutylation reaction.

- Organic Syntheses. (n.d.). [- Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-)].

- ChemicalBook. (n.d.). 1,1,1,3,3,3-HEXAFLUORO-2-(TRIFLUOROMETHYL)PROPANE synthesis.

- Wikipedia. (n.d.). Hexafluoroisobutylene.

- MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature.

- Google Patents. (n.d.). US6540933B1 - Process for the production of hexafluoropropylene from CC1F2CC1FCF3 and azeotropes of CC1F2CC1FCF3 with HF.

- MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate.

- Sci-Hub. (n.d.). Addition of trichloromethyl radicals to propene, 2-fluoropropene and hexafluoropropene.

- DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS.

- ResearchGate. (2023). (PDF) 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate.

- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

- PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid.

- Master Organic Chemistry. (2013). Monochlorination Isomers Produced From Free Radical Reactions.

- NIH. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- eGrove - University of Mississippi. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol.

- YouTube. (2020). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation).

- YouTube. (2014). Organic chem - reaction mechanism of halogen addition to an alkene.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

- Google Patents. (n.d.). US5723613A - Process for the free-radical chlorination or bromination of methyl aromatic compounds.

- Chemistry LibreTexts. (2024). 8.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane and Its Isomers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the physicochemical properties of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane. Acknowledging the limited direct experimental data for this specific molecule, this paper provides a comprehensive analysis based on its structural characteristics and offers a comparative study with its close structural isomers, 2-Chloro-1,1,1,3,3,3-hexafluoropropane and 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. This guide is intended to provide researchers and professionals in drug development and material science with a foundational understanding and predictive insights into the behavior of this compound.

Introduction

Halogenated organic compounds are of significant interest in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and material science, owing to their unique chemical and physical properties. This compound is a propane derivative characterized by a fully fluorinated backbone with two chlorine atoms attached to the central carbon and one of its methyl groups. The high degree of fluorination is expected to impart properties such as high density, low surface tension, and high thermal stability. The presence of chlorine atoms provides sites for further chemical modification.

Molecular Structure and Isomerism

The molecular formula for this compound is C₄H₂Cl₂F₆. The structure features a central carbon atom bonded to a chlorine atom, a chloromethyl group (-CH₂Cl), and two trifluoromethyl groups (-CF₃).

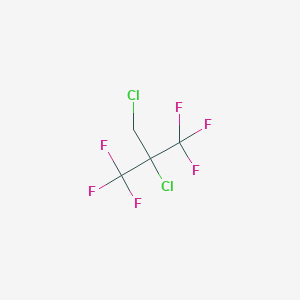

Caption: Molecular graph of this compound.

A comparative analysis with its structural isomers is crucial for understanding its properties. The most relevant isomers for which data is available are:

-

2-Chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da): An isomer with a single chlorine atom and a hydrogen atom on the central carbon.[1]

-

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFC-216aa): An isomer with two chlorine atoms on the central carbon.[2]

Predicted and Comparative Physicochemical Properties

The following table summarizes the available experimental data for the related isomers and provides predicted values for the title compound.

| Property | This compound (Predicted) | 2-Chloro-1,1,1,3,3,3-hexafluoropropane[1][3] | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane[2] |

| Molecular Formula | C₄H₂Cl₂F₆ | C₃HClF₆ | C₃Cl₂F₆ |

| Molecular Weight ( g/mol ) | 254.95 | 186.48 | 220.93 |

| Boiling Point (°C) | ~ 60-80 | 16.9 | Not Available |

| Melting Point (°C) | Not Available | -119.6 | Not Available |

| Density (g/cm³) | ~ 1.6-1.7 | 1.521 | Not Available |

| CAS Number | Not Available | 431-87-8 | 1652-80-8 |

Causality behind Predictions:

-

Boiling Point: The introduction of a chloromethyl group instead of a hydrogen atom (as in HCFC-226da) and the slight increase in molecular weight and van der Waals forces would lead to a significantly higher boiling point. Compared to CFC-216aa, the presence of a -CH₂Cl group instead of a second chlorine atom might lead to different intermolecular interactions, but the boiling point is expected to be in a similar range.

-

Density: The high degree of halogenation suggests a density greater than water. The density is predicted to be slightly higher than that of 2-Chloro-1,1,1,3,3,3-hexafluoropropane due to the increased molecular weight.

Synthesis of Related Halogenated Propanes

While a specific synthesis protocol for this compound is not documented, the synthesis of related compounds can provide valuable insights into potential synthetic routes.

General Approach: Halogenation of Propane Derivatives

The synthesis of polychlorinated and polyfluorinated propanes often involves the halogenation of a suitable propane precursor. For instance, the dichlorination of propane yields four isomeric products with the formula C₃H₆Cl₂.[4] Further chlorination or fluorination can then be carried out to achieve the desired product.

Example Protocol: Vapor Phase Fluorination

A common method for producing fluorinated hydrocarbons is through vapor phase fluorination of a chlorinated precursor.[5]

Experimental Workflow: Vapor Phase Fluorination

Caption: Generalized workflow for vapor phase fluorination.

Step-by-Step Methodology:

-

Precursor Vaporization: The chlorinated propane precursor is vaporized and mixed with anhydrous hydrogen fluoride (HF) gas.

-

Catalytic Reaction: The gas mixture is passed through a heated reactor containing a fluorination catalyst (e.g., chromium-based or antimony-based catalysts). The temperature and pressure are critical parameters that control the reaction selectivity.[5]

-

Quenching and Neutralization: The reactor effluent, containing the desired product, unreacted starting materials, HF, and HCl, is passed through a scrubber containing water and a caustic solution (e.g., NaOH or KOH) to remove acidic byproducts.

-

Drying and Condensation: The neutralized gas stream is dried and then condensed.

-

Purification: The crude liquid product is purified by fractional distillation to isolate the desired fluorinated propane isomer.

Spectroscopic and Analytical Characterization (Predicted)

For the unambiguous identification of this compound, a combination of spectroscopic techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the two protons of the chloromethyl group is expected.

-

¹³C NMR: Signals for the quaternary carbon, the chloromethyl carbon, and the trifluoromethyl carbons would be observed with characteristic couplings to fluorine.

-

¹⁹F NMR: A singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups is anticipated.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 254.95 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of Cl, CH₂Cl, and CF₃ groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C-Cl, and C-F bonds would be present.

Safety and Handling Considerations

While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for halogenated hydrocarbons.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity of Related Compounds:

-

2-Chloro-1,1,1,3,3,3-hexafluoropropane: May cause general anesthesia, diarrhea, and nausea or vomiting in high concentrations. It is also an irritant to mucous membranes and the upper respiratory tract.

-

Dichloropropanes (general): Can be irritants to the skin, eyes, nose, and throat. May cause central nervous system depression and potential injury to the liver and kidneys.[6]

-

Potential Applications

Given its structure, this compound could have potential applications as:

-

A chemical intermediate: The presence of two reactive C-Cl bonds allows for further functionalization to synthesize more complex molecules.

-

A solvent: Its fluorinated nature might make it a useful solvent for specific applications, particularly for fluorinated compounds.

-

A building block in materials science: It could be used in the synthesis of polymers or other materials where high thermal stability and chemical resistance are desired.

Conclusion

This compound represents a potentially interesting but currently understudied molecule. This guide has provided a theoretical and comparative analysis of its physicochemical properties based on its structure and the known data of its isomers. The predictive insights and discussion of synthetic and analytical methodologies herein are intended to serve as a valuable resource for scientists and researchers interested in exploring the chemistry and applications of this and related halogenated compounds. Further experimental investigation is warranted to fully elucidate its properties and potential.

References

-

PubChem. (n.d.). 2-Chloro-1,1,1,3,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 26103-07-1 | Product Name : 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. Retrieved from [Link]

-

PubChem. (n.d.). Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 2-Chloro-1,1,1,3,3,3-hexafluoropropane | CAS 431-87-8. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1,1,1,3,3,3-hexafluoro-propane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-1,1,1,3,3,3-HEXAFLUOROPROPANE-2-SULFONYLCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1,1,1,3,3,3-hexafluoro-2-methoxypropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Isomerism of Dihalogenoalkanes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-1,1,2,2,3,3-hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US6540933B1 - Process for the production of hexafluoropropylene from CC1F2CC1FCF3 and azeotropes of CC1F2CC1FCF3 with HF.

-

Organic Syntheses. (n.d.). PREPARATION OF 2-CHLORO-1,3-BIS(DIMETHYLAMINO)TRIMETHINIUM HEXAFLUOROPHOSPHATE. Retrieved from [Link]

-

ResearchGate. (2025, October 17). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]

-

MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).

-

Study.com. (n.d.). From the dichlorination of propane, four isomeric products with the formula C3H6Cl2 were isolated.... Retrieved from [Link]

-

PubChem. (n.d.). Dichloropropane, all isomers. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Chloro-1,1,1,3,3,3-hexafluoropropane | C3HClF6 | CID 9894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1,1,1,3,3,3-hexafluoropropane | CAS 431-87-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. homework.study.com [homework.study.com]

- 5. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 6. Dichloropropane, all isomers - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to Assessing the Thermal Stability of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is a highly halogenated organic molecule. Its structure, featuring two trifluoromethyl groups, a chlorine atom, and a chloromethyl group all attached to a central carbon, suggests a complex interplay of electronic and steric effects that will dictate its thermal stability. The high degree of fluorination is known to often enhance thermal stability in organic molecules. However, the presence of two chlorine atoms on adjacent carbons (the central carbon and the methyl group) may present a pathway for decomposition. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application, particularly in contexts involving elevated temperatures.

This technical guide outlines a systematic approach to characterizing the thermal stability of this compound. We will explore theoretical considerations based on its molecular structure, detail essential experimental protocols, and discuss the interpretation of the resulting data.

Theoretical Considerations: Structural Insights into Thermal Stability

The thermal decomposition of halogenated alkanes is typically initiated by the homolytic cleavage of the weakest covalent bond.[1][2] In the case of this compound, we must consider the dissociation energies of the C-C, C-Cl, C-F, and C-H bonds.

-

C-F vs. C-Cl and C-H Bonds: Carbon-fluorine bonds are significantly stronger than carbon-chlorine and carbon-hydrogen bonds and are thus less likely to be the point of initial bond cleavage.[3]

-

Potential Initiation Steps: The most probable initiation steps for the thermal decomposition of this molecule would be the cleavage of a C-Cl bond or a C-C bond. The presence of two bulky trifluoromethyl groups could sterically strain the C-C bonds, potentially lowering their dissociation energy. The C-Cl bond on the quaternary carbon is also a likely candidate for initial cleavage.

-

Influence of Adjacent Halogens: The presence of a chlorine atom on the central carbon and another on the adjacent methyl group could facilitate decomposition pathways such as elimination reactions, which would be important to investigate.

Based on these considerations, a hypothetical initial decomposition step could involve the formation of radical intermediates.

Hypothetical Initial Decomposition Pathway

Caption: Hypothetical initial steps in the thermal decomposition of this compound.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of a novel compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides complementary information on mass loss, energetic changes, and the potential for thermal runaway.[4][5]

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

A Methodological Approach to Determining the Solubility of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane in Organic Solvents

An In-Depth Technical Guide for the Scientific Professional

Abstract

This technical guide addresses the solubility of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane, a novel, highly fluorinated propane derivative. A review of the scientific literature indicates a lack of published solubility data for this specific compound, suggesting its novelty or specialized nature. Therefore, this document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine its solubility profile. By adopting the perspective of a Senior Application Scientist, this guide emphasizes the causal reasoning behind experimental design, ensuring a robust and self-validating approach. We will explore predictive analysis based on molecular structure, detail experimental protocols for both qualitative and quantitative solubility determination, and provide a framework for data interpretation. For illustrative purposes, we will draw parallels with the known properties of the structurally related compound, 2-Chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da).

Foundational Analysis: Predicting Solubility from First Principles

Before embarking on empirical testing, a foundational analysis of the target molecule's structure provides critical insights into its likely behavior. The principle of "like dissolves like" is the cornerstone of this predictive effort, stating that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[1]

Structural and Physicochemical Assessment

The structure of this compound is dominated by the electron-withdrawing trifluoromethyl (CF₃) groups, which significantly reduce the electron density of the central carbon backbone.

Target Compound: this compound

-

Molecular Formula: C₄H₂Cl₂F₆

-

Structure:

-

Key Features:

-

High Degree of Fluorination: The two CF₃ groups create a nonpolar, sterically hindered, and electron-poor molecular surface.

-

Polar Substituents: The presence of two chlorine atoms (one on the tertiary carbon and one on the methyl group) introduces significant dipole moments.

-

Asymmetry: The molecule is highly asymmetric, leading to a net molecular dipole moment, classifying it as a polar aprotic molecule.

-

Hydrogen Bonding: It lacks hydrogen bond donor capabilities but possesses weak hydrogen bond acceptor sites at the fluorine and chlorine atoms.

-

Comparative Analysis and Solubility Hypothesis

To ground our predictions, we can compare our target to the simpler, well-documented molecule 2-Chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da, CAS 431-87-8).[2]

| Property | 2-Chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da) | This compound (Predicted) |

| Molecular Weight | 186.48 g/mol [2] | ~234.96 g/mol |

| Key Structural Feature | CF₃-CH(Cl)-CF₃ | CF₃-C(Cl)(CH₂Cl)-CF₃ |

| Polarity | Polar aprotic | More polar due to the additional C-Cl bond and increased asymmetry. |

| Hydrogen Bonding | Weak acceptor | Weak acceptor |

Solubility Hypothesis:

-

High Solubility in Polar Aprotic Solvents: Due to its significant polarity, the compound is expected to be highly soluble in solvents like acetone, tetrahydrofuran (THF), ethyl acetate, and acetonitrile.

-

Moderate Solubility in Nonpolar Solvents: The large fluorinated regions of the molecule should confer some solubility in less polar solvents such as toluene, hexanes, and diethyl ether, although likely less than in polar aprotic solvents.

-

Low Solubility in Polar Protic Solvents: The inability to act as a hydrogen bond donor suggests poor solubility in solvents like water, methanol, and ethanol. The energy required to disrupt the strong hydrogen-bonding networks of these solvents would not be compensated by solute-solvent interactions.

Experimental Design: A Workflow for Empirical Determination

A systematic, multi-stage approach is essential for accurately characterizing the solubility profile. This workflow proceeds from rapid qualitative screening to precise quantitative measurement.

Logical Workflow Diagram

The following diagram outlines the decision-making process for systematically assessing the solubility of a novel compound.

Caption: A logical workflow for determining the solubility of a novel compound.

Protocol 1: Qualitative Isothermal Screening

Objective: To rapidly assess solubility across a range of solvent classes at a fixed temperature (e.g., 25 °C). This method is adapted from standard qualitative organic analysis procedures.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm) for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 25 mg of this compound into each test tube.

-

Solvent Addition: Add 0.75 mL of the first solvent to the corresponding test tube. This creates a standard concentration of ~3.33 g / 100 mL.

-

Agitation: Vigorously shake or vortex the test tube for 60 seconds.

-

Observation: Allow the mixture to stand for 1-2 minutes and observe. Look for a clear, homogeneous solution (soluble), suspended particles (partially soluble), or a distinct separate phase (insoluble).

-

Repeat: Repeat steps 3-5 for each selected solvent (e.g., water, methanol, acetone, toluene, hexane).

Trustworthiness Check: The self-validating nature of this protocol lies in its comparative simplicity. The fixed solute-to-solvent ratio provides a consistent baseline. If results are ambiguous, a slight increase in temperature can be used to confirm if solubility is kinetically or thermodynamically limited.

Protocol 2: Quantitative Determination via the Shake-Flask Method

Objective: To determine the precise mass of the compound that can dissolve in a given volume of solvent at a specified temperature, yielding a saturated solution.

Methodology:

-

System Setup: For each solvent, add an excess amount of the solute to a known volume of the solvent (e.g., 500 mg of solute to 10 mL of solvent) in a sealed, airtight container such as a scintillation vial or a glass-stoppered flask. The use of excess solute is critical to ensure saturation is reached.

-

Equilibration: Place the sealed containers in a constant-temperature shaker bath (e.g., 25.0 ± 0.1 °C). Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, remove the containers from the shaker and allow them to stand undisturbed in the temperature bath for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant. This step is crucial to avoid transferring solid particles, which would invalidate the measurement.

-

Sample Extraction: Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. Transfer this aliquot to a pre-weighed, clean, and dry evaporating dish or vial.

-

Solvent Evaporation: Remove the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at low heat may be used. Care must be taken, as the solute itself may be volatile.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the container with the dried solute residue. The difference in mass corresponds to the amount of solute dissolved in the extracted volume of the saturated solution.

-

Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Data Presentation and Interpretation

Quantitative data should be organized systematically to facilitate comparison and analysis.

Summarized Solubility Data Table (Template)

| Solvent Class | Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (mol / L) |

| Polar Protic | Water | 25.0 | ||

| Methanol | 25.0 | |||

| Polar Aprotic | Acetone | 25.0 | ||

| Tetrahydrofuran (THF) | 25.0 | |||

| Acetonitrile | 25.0 | |||

| Nonpolar | Toluene | 25.0 | ||

| Hexane | 25.0 | |||

| Diethyl Ether | 25.0 |

Interpretation for Application

The resulting solubility profile is critical for practical applications:

-

High Solubility: Solvents in which the compound exhibits high solubility are ideal candidates for use as reaction media, for preparing stock solutions in drug discovery screenings, or for cleaning and degreasing applications.

-

Poor Solubility: Solvents in which the compound is poorly soluble are useful for precipitation or recrystallization during purification. A solvent pair (one "good" solvent, one "poor" solvent) is often employed for effective recrystallization.

-

Drug Development: For pharmaceutical applications, solubility in both aqueous and lipid-like (e.g., octanol) environments is a key determinant of a drug candidate's pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion).

Conclusion

While direct solubility data for this compound is not currently available in public-domain literature, a robust and reliable solubility profile can be constructed. By combining predictive analysis based on molecular structure with a systematic experimental workflow, researchers can confidently characterize this novel compound. The detailed protocols provided herein for qualitative screening and quantitative shake-flask analysis offer a self-validating framework to generate the high-quality data required for applications ranging from synthetic chemistry to pharmaceutical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9894, 2-Chloro-1,1,1,3,3,3-hexafluoropropane. Available at: [Link]

-

ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

University of Toronto Scarborough. EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of California, Davis (2023). Solubility of Organic Compounds. Available at: [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound through its Analogs

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane is a halogenated propane derivative. Its structure suggests a combination of the chemical properties of both chlorinated and fluorinated hydrocarbons. The presence of two chlorine atoms on a single carbon, one within a chloromethyl group, alongside two trifluoromethyl groups, indicates potential for unique reactivity and toxicity. In the absence of direct data, we must infer its properties from related, well-documented compounds such as 2-Chloro-1,1,1,3,3,3-hexafluoropropane and other polychlorinated/fluorinated alkanes.

Halogenated hydrocarbons as a class exhibit a wide range of toxicities, and long-term exposure to many chlorinated hydrocarbons can lead to liver and kidney toxicity.[1] Therefore, a cautious and well-informed approach to handling is paramount.

Hazard Identification and Risk Assessment: A Proactive Stance

Given its structure, this compound should be treated as a hazardous substance. The primary hazards are likely to be:

-

Inhalation Toxicity: Many volatile halogenated hydrocarbons can cause respiratory tract irritation, and at high concentrations, may act as asphyxiants by displacing oxygen.[1]

-

Skin and Eye Irritation: Direct contact with halogenated solvents can cause defatting of the skin, leading to dermatitis, and can be irritating to the eyes.[1]

-

Organ Toxicity: As with many chlorinated hydrocarbons, there is a potential for liver and kidney damage with prolonged or repeated exposure.[1]

-

Reactivity: While highly fluorinated compounds are often relatively inert, the presence of chlorine atoms can increase reactivity. Contact with strong bases, reactive metals (like aluminum), and strong oxidizing agents should be avoided.

Risk Assessment Workflow

A thorough risk assessment is the cornerstone of safe laboratory practice. This involves identifying the hazards, evaluating the risks of exposure during specific procedures, and implementing appropriate control measures.

Caption: A logical workflow for conducting a risk assessment before handling the compound.

Core Safety Protocols: The Hierarchy of Controls

The most effective way to mitigate risks is to follow the hierarchy of controls, prioritizing the most effective measures first.

Elimination and Substitution

If the experimental design allows, consider substituting this compound with a less hazardous alternative.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Administrative Controls: Safe Work Practices

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should be read and understood by all personnel before work begins.

-

Training: All personnel must be trained on the potential hazards and safe handling procedures.

-

Restricted Access: Designate specific areas for handling and storage, with access limited to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®). Nitrile gloves may offer limited protection and should be double-gloved with frequent changes if used. | Prevents skin contact. Always consult the glove manufacturer's compatibility chart for the specific solvent. |

| Body Protection | A lab coat, apron, or coveralls. | Prevents contamination of personal clothing. |

| Respiratory Protection | A respirator may be required for certain high-risk procedures or in the event of a spill. The type of respirator should be determined by a risk assessment. | Protects against inhalation of vapors or aerosols. |

Experimental Protocols: From Benchtop to Disposal

Safe Handling and Storage

Handling:

-

Preparation: Before handling, ensure all necessary engineering controls are active and PPE is donned correctly.

-

Dispensing: Handle in a chemical fume hood. Use caution when opening containers to avoid splashes.

-

Heating/Cooling: If heating is required, use a well-controlled heating mantle or bath. Avoid open flames. For cooling, use appropriate cryogenic handling procedures if necessary.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.

-

Segregate from incompatible materials such as strong bases, reactive metals, and oxidizing agents.[2]

-

The use of metal safety cans for storing halogenated solvents is generally not recommended due to potential corrosion from the formation of acids.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial.

Caption: A step-by-step workflow for responding to a chemical spill.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal of Waste

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

-

Storage: Store the waste container in a designated hazardous waste accumulation area.

-

Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.

Conclusion: A Commitment to Safety

The safe handling of novel or poorly documented chemicals like this compound is a testament to a laboratory's commitment to a robust safety culture. By adhering to the principles outlined in this guide—conducting thorough risk assessments, implementing the hierarchy of controls, and following established protocols for handling and emergencies—researchers can confidently and safely explore the frontiers of science.

References

-

Halogenated Hydrocarbons | NC DOL. (n.d.). Retrieved January 14, 2026, from [Link]

-

Halogenated Solvents - Washington State University. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

A Tale of Two Bonds: A Technical Guide to the Contrasting Reactivity of C-Cl and C-F in Halogenated Alkanes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, halogenated alkanes are indispensable tools. The strategic incorporation of halogens can profoundly influence a molecule's pharmacological profile, affecting everything from metabolic stability to binding affinity. Among the halogens, chlorine and fluorine present a fascinating dichotomy. While the carbon-fluorine (C-F) bond is characterized by its exceptional strength and relative inertness, the carbon-chlorine (C-Cl) bond is markedly more labile and susceptible to nucleophilic attack. This guide provides an in-depth exploration of the fundamental physicochemical properties that govern this differential reactivity, offering mechanistic insights, practical experimental protocols, and a perspective on how these differences are strategically exploited in drug development.

The Foundation: Physicochemical Properties of C-F and C-Cl Bonds

The reactivity of a chemical bond is not an arbitrary characteristic; it is a direct consequence of fundamental properties such as bond length, strength (bond dissociation energy), and polarity. The differences between the C-F and C-Cl bonds are stark and originate from the intrinsic properties of fluorine and chlorine atoms.

1.1 Electronegativity and Bond Polarity

Fluorine is the most electronegative element, with a Pauling electronegativity of 3.98, compared to 3.16 for chlorine and 2.55 for carbon.[1] This substantial difference in electronegativity between carbon and fluorine results in a highly polarized C-F bond, with a significant partial positive charge (Cδ+) on the carbon and a partial negative charge (Fδ−) on the fluorine.[2] While the C-Cl bond is also polar, the smaller electronegativity difference leads to a less polarized bond.[3] This high polarity, and the resulting ionic character, is a primary contributor to the C-F bond's exceptional strength.[1]

1.2 Bond Length and Bond Strength

A critical determinant of reactivity is the energy required to break a bond, known as the Bond Dissociation Energy (BDE). The C-F bond is renowned as one of the strongest single bonds in organic chemistry, with a BDE of approximately 115 kcal/mol (or ~485 kJ/mol).[2][4] In stark contrast, the C-Cl bond is significantly weaker, with a BDE around 83.7 kcal/mol (~346-351 kJ/mol).[2][5]

This disparity in strength is directly related to bond length and orbital overlap.[1] The fluorine atom's 2p orbital is similar in size and energy to the carbon's 2p orbital, allowing for highly effective orbital overlap and a short, strong bond (approx. 1.38 Å).[6][7] Conversely, chlorine's valence electrons reside in the 3p orbital, which is larger and more diffuse. The resulting poorer overlap with carbon's orbitals leads to a longer (approx. 1.77 Å) and weaker bond.[1][7]

| Property | C-F Bond | C-Cl Bond | Causality & Implication |

| Pauling Electronegativity | F: 3.98, C: 2.55 | Cl: 3.16, C: 2.55 | The larger ΔEN in C-F creates a more polar bond with significant ionic character, contributing to its high strength.[1] |

| Bond Dissociation Energy (BDE) | ~115 kcal/mol (~485 kJ/mol) | ~84 kcal/mol (~351 kJ/mol) | The high BDE of the C-F bond makes it thermodynamically stable and resistant to cleavage.[2][4][8] The weaker C-Cl bond is more readily broken in chemical reactions. |

| Bond Length | ~1.38 Å | ~1.77 Å | Shorter bond length in C-F results from better orbital overlap (C 2p - F 2p) vs. the more diffuse overlap in C-Cl (C 2p - Cl 3p), contributing to greater bond strength.[6][7] |

The Core Disparity: Reactivity in Nucleophilic Substitution

The most dramatic illustration of the differing reactivity between C-F and C-Cl bonds is seen in aliphatic nucleophilic substitution (SN1 and SN2) reactions. In these reactions, a nucleophile replaces the halogen, which departs as a halide ion (the "leaving group").

2.1 Leaving Group Ability: The Decisive Factor

The rate of both SN1 and SN2 reactions is critically dependent on the ability of the leaving group to depart.[9] A good leaving group is a species that is stable on its own, which typically means it is a weak base.[10]

The trend for leaving group ability among the halides is: I⁻ > Br⁻ > Cl⁻ >> F⁻ .[11]

Fluoride (F⁻) is a poor leaving group because it is a relatively strong base (the conjugate base of the weak acid HF, pKa ≈ 3.2).[12][13] It is unstable in solution and holds its electrons tightly. Conversely, chloride (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7) and is a much weaker base, making it a significantly better leaving group.[12]

This difference in leaving group ability is the primary reason why alkyl chlorides are far more reactive than alkyl fluorides in nucleophilic substitution reactions.[9][14] Alkyl fluorides are often considered virtually inert to nucleophiles under standard conditions.[13][15]

2.2 Mechanistic Insights: The SN2 Pathway

In the bimolecular (SN2) mechanism, a nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the leaving group.[16] The reaction proceeds through a high-energy transition state. The energy of this transition state, and thus the activation energy of the reaction, is heavily influenced by the C-X bond being broken.

Because the C-Cl bond is inherently weaker than the C-F bond, the energy required to reach the transition state for an alkyl chloride is significantly lower than for the corresponding alkyl fluoride. This results in a much faster reaction rate for the alkyl chloride.[17]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. savemyexams.com [savemyexams.com]

- 6. quora.com [quora.com]

- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 8. In aliphatic nucleophilic substitution reactions, alkyl fluorides are the.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Revisiting the use of fluoride as a leaving group | UBC Chemistry [chem.ubc.ca]

- 12. Video: Leaving Groups [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Introduction: The Unique Landscape of Hydrofluorocarbon Reactivity

An In-Depth Technical Guide to the Free Radical Chlorination of Hexafluoropropanes

This guide provides a detailed technical examination of the free radical chlorination of two key hexafluoropropane isomers: 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) and 1,1,1,2,3,3-hexafluoropropane (HFC-236ea). It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the underlying principles, regioselectivity, and experimental execution of these reactions.

Hydrofluorocarbons (HFCs) represent a class of compounds with unique physicochemical properties, owing to the strong electron-withdrawing nature of fluorine. While often considered relatively inert, the remaining carbon-hydrogen bonds on these molecules can undergo functionalization through pathways such as free radical halogenation. This process, typically initiated by ultraviolet (UV) light, allows for the selective replacement of a hydrogen atom with a chlorine atom, opening avenues for the synthesis of novel fluorinated building blocks.[1]

Unlike the chlorination of simple alkanes, the reaction landscape of hexafluoropropanes is dominated by the profound electronic effects of the fluorine substituents. These effects significantly alter the C-H bond dissociation enthalpies (BDEs), which are the primary determinants of reaction rate and regioselectivity.[2] Understanding these BDEs is paramount to predicting and controlling the reaction's outcome.

Substrate Analysis: A Tale of Two Isomers

The term "hexafluoropropane" primarily refers to two commercially significant, non-flammable isomers with distinct structural features that dictate their reactivity.

-

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa): This symmetrical molecule (CF₃CH₂CF₃) possesses a single type of C-H bond located on its central methylene (-CH₂-) group.[3][4] All hydrogens are chemically equivalent.

-

1,1,1,2,3,3-Hexafluoropropane (HFC-236ea): This asymmetrical isomer (CF₃CHFCHF₂) contains two different C-H bonds: one on a secondary carbon (-CHF-) and another on a carbon that is part of a difluoromethyl (-CHF₂) group.[5][6] This structural difference is the basis for regioselectivity in its chlorination.

Core Mechanism and Predictive Selectivity

The photochlorination of any alkane, including HFCs, proceeds through a well-established free radical chain reaction mechanism.[1] The key to predicting the outcome lies in the first propagation step: hydrogen abstraction by a chlorine radical. The rate of this step is governed by the strength of the C-H bond being broken.

Figure 1: General mechanism for free radical chlorination.

The Central Role of C-H Bond Dissociation Enthalpy (BDE)

The homolytic bond dissociation enthalpy (BDE) is the energy required to break a bond into two radicals.[1][2] A weaker C-H bond will be broken more readily by a chlorine radical, leading to a faster reaction rate. When a molecule has multiple types of C-H bonds, the chlorine radical will preferentially abstract the hydrogen corresponding to the lowest BDE, forming the most stable carbon radical intermediate. This preference dictates the regioselectivity of the reaction.

Computational chemistry provides reliable estimates for BDEs, especially for molecules where experimental data is scarce. A comprehensive ab initio study on polyfluoroalkanes allows for a quantitative analysis of the hexafluoropropane isomers.[7]

| Compound | C-H Bond Position | Calculated BDE (kJ/mol)[7] | Calculated BDE (kcal/mol) | Analysis |

| Propane (Reference) | CH₃-CH₂-CH₃ (secondary) | 411 | 98.2 | Standard secondary C-H bond strength. |

| HFC-236fa (CF₃-CH₂-CF₃) | -CH₂- | 450 | 107.5 | Significantly Strengthened. The two adjacent -CF₃ groups are powerful electron-withdrawing groups, stabilizing the parent molecule and destabilizing the resulting radical, thus increasing the energy required to break the C-H bond. |

| HFC-236ea (CF₃-CHF-CHF₂) | -CHF- (Position 2) | ~435-445 (Est.) | ~104-106 (Est.) | Strengthened. Flanked by -CF₃ and -CHF₂ groups, this bond is stronger than a standard secondary C-H bond. |

| HFC-236ea (CF₃-CHF-CHF₂) | -CHF₂ (Position 3) | ~425-435 (Est.) | ~101-104 (Est.) | Weakest C-H Bond. Although strengthened relative to propane, the influence of a single adjacent fluorine is less pronounced than the groups at position 2, making this the likely point of initial attack. |

*Note: Values for HFC-236ea are estimated based on trends reported for analogous structures in the reference study. The primary takeaway is the relative strength: BDE (Pos 2) > BDE (Pos 3).

Predicted Reactivity and Regioselectivity

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa): With a C-H BDE of approximately 107.5 kcal/mol, HFC-236fa is predicted to be significantly less reactive towards free radical chlorination than simple alkanes like propane (secondary C-H BDE ≈ 98.2 kcal/mol).[7] The high activation energy required for hydrogen abstraction will necessitate more forcing conditions (e.g., higher UV flux or elevated temperatures) to achieve a reasonable reaction rate. Since both hydrogens are equivalent, only one monochlorinated product is possible: 1-chloro-1,1,1,3,3,3-hexafluoropropane (CF₃CHClCF₃) .

Figure 2: Key propagation steps in the chlorination of HFC-236fa.

1,1,1,2,3,3-Hexafluoropropane (HFC-236ea): This isomer presents a case of regioselectivity. It has two potential sites for hydrogen abstraction:

-

Abstraction at Position 3 (-CHF₂): This would form the CF₃CHFĊF₂ radical.

-

Abstraction at Position 2 (-CHF-): This would form the CF₃ĊFCHF₂ radical.

Based on the estimated BDE values derived from computational trends, the C-H bond at position 3 is weaker than the bond at position 2.[7] Therefore, the chlorine radical will preferentially abstract the hydrogen from the -CHF₂ group. The major monochlorinated product is predicted to be 3-chloro-1,1,1,2,3,3-hexafluoropropane (CF₃CHFCHFCl) . The alternative isomer, 2-chloro-1,1,1,2,3,3-hexafluoropropane (CF₃CClFCHF₂), would be formed as a minor product. The precise product ratio would depend on the difference in activation energies, which is directly related to the difference in BDEs.

Figure 4: Gas-Phase Photochlorination Workflow.

Step-by-Step Methodology

-

System Preparation: Assemble the apparatus as shown in Figure 4. Ensure all connections are secure and leak-tested. Start the coolant flow for the UV lamp well.

-

Inerting: Purge the entire system with nitrogen for 15-20 minutes to remove all oxygen, which can inhibit radical reactions.

-

Cooling: Cool the product trap to -78 °C using a dry ice/acetone slurry.

-

Reactant Flow: Set the desired flow rates on the MFCs. A typical starting point would be a molar ratio of HFC:Cl₂ from 1:1 to 3:1 to favor monochlorination and minimize over-chlorination. The nitrogen flow should be adjusted to achieve the desired residence time in the reactor.

-

Initiation: Once the gas flows are stable, turn on the UV lamp to initiate the reaction. Monitor the temperature of the reactor. For many photochlorinations, temperatures between 0 °C and 40 °C are effective. [8]6. Reaction: Allow the reaction to proceed for the desired duration. The condensed product will collect in the cold trap. The exhaust gas should bubble through the scrubber, which will neutralize acidic HCl and excess Cl₂.

-

Shutdown: Turn off the UV lamp first, followed by the chlorine and HFC gas flows. Continue purging the system with nitrogen for 10-15 minutes.

-

Product Recovery: Close the valves isolating the cold trap. Allow the trap to slowly warm to room temperature, and collect the liquid crude product for analysis.

| Parameter | Typical Value/Range | Rationale |

| Substrate | HFC-236fa or HFC-236ea | Gaseous reactant. |

| Chlorinating Agent | Chlorine (Cl₂) gas | Source of chlorine radicals. |

| Molar Ratio (HFC:Cl₂) | 1:1 to 3:1 | Excess HFC favors monochlorination and reduces the formation of di- and tri-chlorinated products. [4] |

| Diluent | Nitrogen (N₂) | Inert gas to control residence time and help dissipate heat. |

| UV Source | Mercury-vapor lamp (254 nm) | Provides sufficient energy to homolytically cleave the Cl-Cl bond. [9] |

| Reaction Temperature | 0 - 40 °C | Balances reaction rate while minimizing side reactions. The reaction is exothermic. [8] |

| Residence Time | 10 seconds - 5 minutes | Controlled by reactor volume and total gas flow rate. Longer times increase conversion but may also increase polychlorination. |

Product Analysis Workflow

The crude product mixture is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components.

Figure 5: GC-MS Analytical Workflow.

Analytical Protocol

-

Sample Preparation: Prepare a dilute solution of the crude product in a suitable volatile solvent (e.g., dichloromethane). A typical concentration is ~100-1000 ppm.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Gas Chromatography (GC): The components of the mixture are separated based on their volatility and interaction with the GC column stationary phase. Unreacted HFC will elute first, followed by the monochlorinated products, and then any polychlorinated byproducts.

-

Mass Spectrometry (MS): As each component elutes from the GC column, it is ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

-

Data Interpretation:

-

Identification: The mass spectrum of each peak in the chromatogram is compared to a library of known spectra (e.g., NIST) to confirm the identity of the products. The molecular ion peak and the characteristic isotopic pattern of chlorine are key identifiers.

-

Quantification: The relative amounts of each product can be determined by integrating the area under each peak in the gas chromatogram. The percentage of each isomer (e.g., 2-chloro- vs. 3-chloro-HFC-236ea) directly reflects the regioselectivity of the reaction.

-

Conclusion

The free radical chlorination of hexafluoropropanes is a process governed by the fundamental principles of physical organic chemistry. The strong inductive effects of fluorine atoms significantly increase the C-H bond dissociation enthalpies compared to their non-fluorinated analogs. This leads to a predicted lower overall reactivity for HFC-236fa , which possesses particularly strong C-H bonds, and dictates the regioselectivity for HFC-236ea , where abstraction is expected to occur preferentially at the weaker C-H bond of the -CHF₂ group. While specific experimental product distributions are not widely reported, these predictions, grounded in computational BDE data, provide a robust framework for designing and interpreting synthetic approaches to these valuable fluorinated molecules. The execution of these reactions is readily achievable using standard gas-phase photochemical reactor technology, with product analysis reliably performed by GC-MS.

References

-

Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals. (n.d.). PubMed. [Link]

-

Chen, Y., et al. (1997). Computational Study of C-H Bond Strengths in Polyfluoroalkanes. The Journal of Physical Chemistry A, 101(16), 2906-2909. Available at: UNT Digital Library. [Link]

-

Kinetics and mechanism of the gas phase reaction of chlorine atoms with i-propanol. (n.d.). Royal Society of Chemistry. [Link]

-

Booker-Milburn, K. I., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. Organic Process Research & Development, 9(4), 447-451. [Link]

-

Photochlorination. (2023, December 26). In Wikipedia. [Link]

-

Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. (2022). Critical Reviews in Environmental Science and Technology, 53(12), 1435-1512. [Link]

- Loverde, A., & Beanblossom, W. S. (1950). U.S. Patent No. 2,566,065. Washington, DC: U.S.

-

Homolytic C-H Bond Dissociation Energies of Organic Molecules. (2023, January 22). Chemistry LibreTexts. [Link]

-

Bond Dissociation Energies. (n.d.). Retrieved from a compilation of thermochemical data. [Link]

-

Ab initio calculation of bond dissociation energies and transition state geometries for the reactions CH3 + H2 reversible CH4 + H and CH3 + C2H6 reversible CH4 + C2H5. (1991). The Journal of Chemical Physics, 94(2), 1229-1243. [Link]

-

Kinetics and mechanism of the gas-phase reactions of Cl atoms with CH3F, CH2F2, CHF3, and CF3CFH2. (1993). The Journal of Physical Chemistry, 97(38), 9766-9773. [Link]

-

How Is Bond Dissociation Energy Calculated? (2024, May 7). YouTube. [Link]

-

A computational study of bond dissociation enthalpies in haloethenes. (2003). Journal of Molecular Structure: THEOCHEM, 620(2-3), 245-250. [Link]

-

Database for the kinetics of the gas-phase atmospheric reactions of organic compounds. (2020). Earth System Science Data, 12(2), 1203-1380. [Link]

-

Free-radical halogenation. (2023, November 29). In Wikipedia. [Link]

- Process for preparing 1-chloro-1,1,3,3,3-pentafluoropropane. (n.d.).

-

Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol's and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH. (2021). Open Journal of Physical Chemistry, 11(2). [Link]

-

Multi-structural thermodynamics of C–H bond dissociation in hexane and isohexane yielding seven isomeric hexyl radicals. (2017). Physical Chemistry Chemical Physics, 19(27), 17796-17808. [Link]

-

BDE Estimator. (n.d.). National Renewable Energy Laboratory. [Link]

-

Kinetics of the gas phase reaction of Cl atoms with a series of organics at 296±2 K and atmospheric pressure. (1993). International Journal of Chemical Kinetics, 25(10), 807-819. [Link]

-

1,1,1,2,3,3-Hexafluoropropane. (n.d.). NIST WebBook. [Link]

-

Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. (2012). Journal of Molecular Modeling, 18(9), 4151-4160. [Link]

-

1,1,1,3,3,3-Hexafluoropropane. (n.d.). PubChem. [Link]

-

Bond Energies. (2024, April 3). Chemistry LibreTexts. [Link]

-

Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol. (2021). arXiv. [Link]

-

Bond energy calculations. (n.d.). SCM. [Link]

-

Monochlorination Isomers Produced From Free Radical Reactions. (2013, September 17). Master Organic Chemistry. [Link]

-

1,1,1,2,3,3-Hexafluoropropane. (n.d.). NIST WebBook, Phase change data. [Link]

-

Photochemistry with Chlorine Trifluoride: Syntheses and Characterization of Difluorooxychloronium(V) Hexafluorido(non)metallates(V), [ClOF2][MF6] (M=V, Nb, Ta, Ru, Os, Ir, P, Sb). (2020). Angewandte Chemie International Edition, 59(51), 23204-23210. [Link]

Sources

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rate constants for the gas‐phase reactions of Cl‐atoms with C2-C8 alkanes at T = 296 ± 2 K | Scilit [scilit.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. Computational Study of C-H Bond Strengths in Polyfluoroalkanes - UNT Digital Library [digital.library.unt.edu]

- 8. researchgate.net [researchgate.net]

- 9. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative and Confirmatory Analysis of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

Abstract and Introduction

This application note presents robust analytical methods for the trace-level quantification and unambiguous identification of 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane (herein referred to as CFHP). As a polyhalogenated propane derivative, CFHP may arise as a critical process-related impurity or an unreacted intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, or specialty polymers. Due to the potential toxicity and impact on final product quality, a highly sensitive and specific analytical method is imperative for its control.

The inherent chemical nature of CFHP—possessing multiple electronegative halogen atoms and predicted volatility—makes it an ideal candidate for analysis by Gas Chromatography (GC). We present two complementary protocols:

-

Primary Quantitative Method: A highly sensitive method utilizing Gas Chromatography with an Electron Capture Detector (GC-ECD) for trace-level quantification, ideal for routine quality control. The ECD offers exceptional sensitivity to halogenated compounds, often achieving detection limits orders of magnitude lower than other detectors.[1]

-

Confirmatory Identity Method: A definitive method using Gas Chromatography with Mass Spectrometry (GC-MS) to provide unequivocal structural confirmation, which is essential for method validation, impurity identification, and investigation of out-of-specification results.[2][3]

The methodologies described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for the intended purpose in a regulated environment.[4][5][6]

Rationale of Method Selection: A Mechanistic Perspective

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For CFHP, the choice of GC with ECD or MS detection is a deliberate one, grounded in established chemical principles.

Why Gas Chromatography? Gas chromatography is the premier separation technique for compounds that are volatile and thermally stable. CFHP, a low-molecular-weight, polyhalogenated alkane, is predicted to have a low boiling point and sufficient thermal stability, making it perfectly amenable to GC analysis.[7][8] This technique ensures efficient separation of the analyte from the sample matrix, such as the active pharmaceutical ingredient (API) or other process impurities.

The Power of the Electron Capture Detector (ECD) for Quantification The ECD is a specialized detector that is exquisitely sensitive to compounds with electrophilic functional groups, most notably halogens. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the nitrogen makeup gas and creating a stable standing current. When an electrophilic compound like CFHP passes through the detector, it "captures" electrons, causing a measurable drop in the standing current. This response is highly selective and proportional to the amount of the halogenated analyte present. For trace impurity analysis, the sensitivity of the ECD is often unparalleled.[1][9]

The Necessity of Mass Spectrometry (MS) for Confirmation While the ECD is highly sensitive, it is not a universally specific detector. Retention time alone is not sufficient for positive identification. Mass Spectrometry provides the necessary orthogonal detection mechanism by measuring the mass-to-charge ratio (m/z) of the ionized analyte and its fragments. This fragmentation pattern, or "mass spectrum," serves as a chemical fingerprint, offering unambiguous structural confirmation.[2][10] For regulatory submissions and unequivocal peak identification, GC-MS is the gold standard.

Logical Workflow for Method Implementation

The following diagram illustrates the recommended workflow, from initial method development with GC-MS to routine, high-sensitivity analysis using GC-ECD.

Caption: High-level workflow for CFHP method development and deployment.

Protocol 1: Quantitative Analysis by GC-ECD

This protocol is optimized for the sensitive determination of CFHP in a drug substance matrix.

Materials and Reagents

-

CFHP Reference Standard: Purity ≥ 99.0%

-

Solvent: Isooctane or Hexane, HPLC or GC-grade. The solvent must be chosen to ensure it does not co-elute with the analyte and provides good solubility for the sample matrix.

-

Drug Substance/Sample Matrix: For preparation of spiked accuracy and precision samples.

-

Class A Volumetric Glassware

Instrumentation and Chromatographic Conditions

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 or equivalent, equipped with a micro-ECD | Standard, reliable instrumentation for trace analysis. |

| Injector | Split/Splitless Inlet, 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode & Volume | 1 µL, Splitless (or high split ratio like 10:1 for concentrated samples) | Splitless mode maximizes sensitivity for trace analysis. A split injection prevents column overload for higher concentration samples. |

| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides optimal column efficiency. |

| Column | Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent 6% cyanopropylphenyl phase.[9] | A mid-polarity column that provides excellent selectivity for separating volatile halogenated compounds from common solvents. |

| Oven Program | 40 °C (hold 5 min), ramp at 15 °C/min to 240 °C (hold 5 min) | Initial hold allows for good peak focusing. The ramp rate provides a balance between separation efficiency and analysis time. |

| Detector | Micro-Electron Capture Detector (µECD), 300 °C | High temperature prevents condensation of less volatile matrix components. |

| Makeup Gas | Nitrogen, 30 mL/min | Standard makeup gas for ECD operation, required to generate the standing current. |

Standard and Sample Preparation

-

Stock Standard (100 µg/mL): Accurately weigh ~10 mg of CFHP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with isooctane.

-

Working Standards: Prepare a series of working standards by serial dilution of the Stock Standard to bracket the expected impurity concentration (e.g., 0.1 µg/mL to 5.0 µg/mL).

-

Sample Preparation (Targeting 10 mg/mL API): Accurately weigh ~100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with isooctane. Sonicate if necessary to ensure complete dissolution.

Analysis Sequence

-

Inject a solvent blank to ensure no system contamination.

-

Inject the series of working standards to establish the calibration curve.

-

Inject the sample preparations.

Protocol 2: Confirmatory Analysis by GC-MS

This protocol is for the unequivocal identification of CFHP.

Instrumentation and Chromatographic Conditions

The GC parameters (Inlet, Column, Oven Program) should be kept identical to the GC-ECD method to allow for direct correlation of retention times.

| Parameter | Setting | Rationale |

| Mass Spectrometer | Agilent 5977 or equivalent single quadrupole MS | A robust and widely available mass spectrometer suitable for routine confirmation. |

| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces repeatable, library-searchable fragmentation patterns. |

| Source Temperature | 230 °C | Standard operating temperature to maintain cleanliness and performance. |

| Quadrupole Temp | 150 °C | Ensures consistent mass filtering. |

| Mass Scan Range | 40 - 350 amu | A range sufficient to capture the molecular ion and key fragments of CFHP while avoiding low-mass noise. |

| Acquisition Mode | Full Scan | Used to obtain the complete mass spectrum for identification during method development. |

Method Validation Framework (ICH Q2(R1))

A validated analytical procedure ensures that it is suitable for its intended purpose.[6] The following parameters must be evaluated for the GC-ECD quantitative method.

Summary of Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is unequivocally from the analyte. | No interfering peaks at the retention time of CFHP in blank and placebo samples. |